4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
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Overview
Description
4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides.
Formation of the Hydroxypropoxy Linker: The hydroxypropoxy linker is formed by reacting the benzimidazole derivative with epichlorohydrin under basic conditions.
Attachment to Benzoic Acid: The final step involves esterification or amidation reactions to attach the hydroxypropoxybenzoic acid moiety.
Chemical Reactions Analysis
4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[3-(2-ethyl-1H-1,3-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid can be compared with other benzimidazole derivatives:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar structure.
Thiabendazole: Known for its antifungal properties.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
The uniqueness of this compound lies in its hydroxypropoxy linker, which enhances its solubility and bioavailability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-[3-(2-ethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-25-15-9-7-13(8-10-15)19(23)24/h3-10,14,22H,2,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNWLZOTMCHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974676 |
Source
|
Record name | 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-23-5 |
Source
|
Record name | 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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